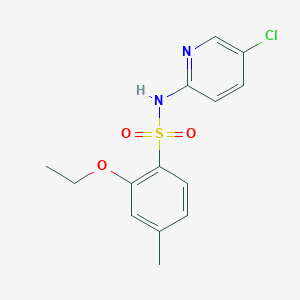
N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an ethoxy group, a methyl group, and a chloropyridinyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzene-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 5-chloropyridine-2-amine with 2-ethoxy-4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The chloropyridinyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H15ClN2O3S |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15ClN2O3S/c1-3-20-12-8-10(2)4-6-13(12)21(18,19)17-14-7-5-11(15)9-16-14/h4-9H,3H2,1-2H3,(H,16,17) |
InChI Key |
CBWLNRVKGLVZTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B12184416.png)
![{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-methyl(2-pyridyl))amine](/img/structure/B12184424.png)
![2-cyclopropyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12184435.png)
![4-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B12184439.png)
![N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B12184441.png)
![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12184451.png)
![6-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}hexanoic acid](/img/structure/B12184455.png)

![4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazin-2-one](/img/structure/B12184465.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)piperazin-1-yl]propanamide](/img/structure/B12184466.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12184473.png)
![2-(4-chlorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B12184480.png)
![2-phenoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12184486.png)

